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molecular formula C6H5ClN2O2 B8772674 2-Chloro-4-methoxypyrimidine-5-carbaldehyde

2-Chloro-4-methoxypyrimidine-5-carbaldehyde

Cat. No. B8772674
M. Wt: 172.57 g/mol
InChI Key: YIDYNUCZEYQUKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05714438

Procedure details

2,2,6,6-Tetramethylpiperidine (2.7 ml, 2.25 g, 16.0 mmol) was added to a solution of n-butyl lithium (n-BuLi) (10 ml, 16.0 mmol, 1.6M in hexanes) in tetrahydrofuran (THF) (100 ml) at -78° C. The solution was allowed to warm to 0° C. and stirred for 45 minutes, cooled to -78° C. and 2-chloro-4-methoxypyrimidine (726 mg, 5.04 mmol) in THF (20 ml) was added dropwise. The solution was then stirred for 1 hour. Then, ethyl formate (0.50 ml, 0.46 g, 6.2 mmol) in THF (20 ml) was added dropwise and the solution was stirred for 1.5 hours. The reaction mixture was quenched with acetic acid (HOAc) (conc.) at -78° C., diluted with water and extracted with ethyl acetate (EtOAc) (3 times). The combined extracts were washed with saturated brine, dried (MgSO4), filtered and concentrated in vacuo to give 1.06 g of crude material. Preparative radial chromatography (SiO2 ; hexane/EtOAc gradient elution) afforded 420 mg (48%) of 2-chloro-4-methoxypyrimidine-5-carboxaldehyde.
Quantity
2.7 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
726 mg
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
0.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CC1(C)CCCC(C)(C)N1.C([Li])CCC.[Cl:16][C:17]1[N:22]=[C:21]([O:23][CH3:24])[CH:20]=[CH:19][N:18]=1.[CH:25](OCC)=[O:26]>O1CCCC1>[Cl:16][C:17]1[N:22]=[C:21]([O:23][CH3:24])[C:20]([CH:25]=[O:26])=[CH:19][N:18]=1

Inputs

Step One
Name
Quantity
2.7 mL
Type
reactant
Smiles
CC1(NC(CCC1)(C)C)C
Name
Quantity
10 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
726 mg
Type
reactant
Smiles
ClC1=NC=CC(=N1)OC
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0.5 mL
Type
reactant
Smiles
C(=O)OCC
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to -78° C.
STIRRING
Type
STIRRING
Details
The solution was then stirred for 1 hour
Duration
1 h
STIRRING
Type
STIRRING
Details
the solution was stirred for 1.5 hours
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with acetic acid (HOAc) (conc.) at -78° C.
ADDITION
Type
ADDITION
Details
diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (EtOAc) (3 times)
WASH
Type
WASH
Details
The combined extracts were washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give 1.06 g of crude material
WASH
Type
WASH
Details
Preparative radial chromatography (SiO2 ; hexane/EtOAc gradient elution)

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
ClC1=NC=C(C(=N1)OC)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 420 mg
YIELD: PERCENTYIELD 48%
YIELD: CALCULATEDPERCENTYIELD 48.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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